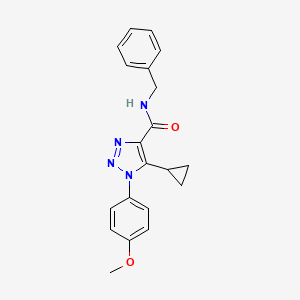

N-benzyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

説明

特性

IUPAC Name |

N-benzyl-5-cyclopropyl-1-(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-26-17-11-9-16(10-12-17)24-19(15-7-8-15)18(22-23-24)20(25)21-13-14-5-3-2-4-6-14/h2-6,9-12,15H,7-8,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDLNLCKEUQQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the benzyl, cyclopropyl, and methoxyphenyl groups through various substitution reactions. The final step usually involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also be developed to ensure the compound can be produced in large quantities while maintaining purity and consistency.

化学反応の分析

Cyclocondensation Reactions

Cyclocondensation reactions are employed to create substituted thiazole derivatives. An α-bromoacyl derivative is reacted with a thioamide, thiocarbamide, benzenecarbothioamide, or thioureido acid under various conditions to yield the desired products . For example, the reaction of a derivative with diamine in ethanol can yield a condensation product .

Base-Catalyzed Intramolecular Dehydrative Cyclization

1,2,4-triazole can be synthesized from thiosemicarbazides via base-catalyzed intramolecular dehydrative cyclization reaction .

Biological Activity of N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

This compound, while similar in structure, has shown diverse biological activities:

-

Molecular Characteristics : The compound has a molecular formula of C20H20N4O and a molecular weight of 332.4 g/mol. The triazole ring allows interaction with biological targets via hydrogen bonding and π-π interactions.

-

Anticancer Properties : In vitro studies have demonstrated effectiveness against cancer cell lines including NCI-H23 (non-small cell lung cancer), HCT-15 (colon cancer), SF-295 (CNS cancer), NCI/ADR-RES (ovarian cancer), and DU-145 (prostate cancer). The compound inhibits tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase.

Related Triazole Compounds and Their Activities

Various substituted triazoles have been synthesized and evaluated for biological activities, including anticancer and antimicrobial properties . Novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides have been synthesized and tested for anticancer activity .

N-benzyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

| Property | Value |

|---|---|

| CAS Number | 954830-20-7 |

| Molecular Formula | C20H20N4O2 |

| Molecular Weight | 348.3984 |

科学的研究の応用

N-benzyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-benzyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

類似化合物との比較

Structural Analogues and Substituent Effects

The compound shares a 1-aryl-1H-1,2,3-triazole-4-carboxamide core with several derivatives, but differences in substituents significantly alter its physicochemical and biological properties. Key analogs include:

Key Observations :

- The 4-methoxyphenyl group at position 1 provides electron-donating effects, which may improve binding affinity to hydrophobic pockets in target proteins compared to chlorophenyl or fluorophenyl analogs .

- The benzylamide substituent increases lipophilicity (logP), possibly improving membrane permeability but reducing aqueous solubility relative to hydroxyethyl or quinolinyl groups .

Physicochemical and Pharmacokinetic Properties

生物活性

N-benzyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the 1,2,3-triazole class, known for its diverse biological activities. The unique structural features of this compound make it a candidate for various therapeutic applications. This article reviews its biological activity, including antimicrobial, anticancer, and other potential effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. The compound features a triazole ring that plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 954830-20-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, which may lead to the inhibition or activation of their biological functions. This interaction is critical for its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, this compound has been studied for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In one study, derivatives of 1,2,3-triazoles were tested against common pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could potentially serve as a lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro studies.

Table: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| L1210 (Leukemia) | 15.0 |

| CEM (T-Lymphocyte) | 10.0 |

The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, this compound has shown promise in other areas:

- Antimalarial Activity : Compounds derived from triazoles have been evaluated for their antimalarial properties against Plasmodium falciparum. Some derivatives exhibited IC50 values in the low micromolar range .

- Quorum Sensing Inhibition : The compound has been investigated for its ability to inhibit quorum sensing in pathogenic bacteria, which could prevent biofilm formation and virulence .

Q & A

Q. Basic

- X-ray crystallography : Use SHELXL for refinement, leveraging high-resolution (<1.0 Å) single-crystal data to resolve anisotropic displacement parameters and confirm stereochemistry .

- Spectroscopic validation : Assign -NMR peaks (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, triazole C-H at δ 7.5–8.5 ppm) and compare with simulated spectra from DFT calculations .

What strategies can mitigate low aqueous solubility in in vitro biological assays?

Q. Advanced

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the benzyl or cyclopropyl moieties while monitoring potency via IC shifts .

- Formulation : Use co-solvents (DMSO ≤0.1%) or lipid-based nanoemulsions to enhance dispersibility without cytotoxicity .

- Prodrug design : Synthesize phosphate or ester prodrugs to improve solubility, followed by enzymatic cleavage in target tissues .

How can contradictions in enzyme inhibition data across studies be resolved?

Q. Advanced

- Assay standardization : Validate enzyme sources (e.g., recombinant vs. native COX-2) and buffer conditions (pH 7.4, 37°C) .

- Orthogonal assays : Confirm inhibition via fluorescence polarization (binding affinity) and SPR (kinetic parameters) .

- Isoform specificity : Screen against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .

What computational methods predict the compound’s binding affinity and guide SAR studies?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Glide to model interactions with COX-2’s hydrophobic pocket (e.g., cyclopropyl group stabilizing Val) .

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å) and identify flexible regions for optimization .

- Free energy calculations : Apply MM-GBSA to rank derivatives by ΔG, prioritizing substitutions with ΔΔG ≤ -2 kcal/mol .

How can derivatives be designed to improve pharmacokinetics while maintaining target activity?

Q. Advanced

- Substituent modulation : Replace the 4-methoxyphenyl group with bulkier aryl rings (e.g., naphthyl) to enhance metabolic stability (CYP3A4 resistance) .

- LogP optimization : Use ClogP calculators to balance hydrophobicity (target: 2–4) by adding short PEG chains or zwitterionic groups .

- In vivo validation : Conduct PK/PD studies in rodent models to correlate plasma half-life (t) with efficacy in xenograft assays .

What in vitro models are appropriate for assessing anticancer activity and mechanism of action?

Q. Basic

- Cell line panels : Test against NCI-60 cells (e.g., renal RXF 393, CNS SNB-75) with GI values ≤10 µM indicating potency .

- Apoptosis assays : Quantify caspase-3/7 activation via luminescence and confirm via Annexin V/PI flow cytometry .

- Combination studies : Screen with 3′,4′-dimethoxyflavone to assess synergy (Combination Index <1.0) .

How can target engagement be validated in cellular environments?

Q. Advanced

- CETSA : Measure thermal stabilization of COX-2 (ΔT ≥3°C) in lysates post-treatment .

- siRNA knockdown : Transfect cells with COX-2 siRNA; >50% reduction in viability vs. scramble confirms target dependency .

- Western blotting : Monitor downstream markers (e.g., PGE reduction) to confirm pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。